molecular formula C13H21NO5 B12974889 (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid

Katalognummer: B12974889
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: FIFHWWQWGKZQLG-PORFMDCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid typically involves the introduction of the Boc group to an amino acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The flow process allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the Boc group results in the free amine.

Wissenschaftliche Forschungsanwendungen

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of more complex peptides.

    N-tert-Butoxycarbonyl-L-lysine: Contains an additional amino group, offering more functionalization options.

Uniqueness

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid is unique due to its specific structure, which includes an oxo group and an alkene moiety. This combination allows for diverse chemical transformations and applications in various fields of research .

Eigenschaften

Molekularformel

C13H21NO5

Molekulargewicht

271.31 g/mol

IUPAC-Name

(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-6-enoic acid

InChI

InChI=1S/C13H21NO5/c1-5-6-9(15)7-8-10(11(16)17)14-12(18)19-13(2,3)4/h5-6,10H,7-8H2,1-4H3,(H,14,18)(H,16,17)/b6-5+/t10-/m0/s1

InChI-Schlüssel

FIFHWWQWGKZQLG-PORFMDCZSA-N

Isomerische SMILES

C/C=C/C(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Kanonische SMILES

CC=CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.